molecular formula C18H34O2 B14028069 Pentadecan-8-YL acrylate

Pentadecan-8-YL acrylate

Cat. No.: B14028069
M. Wt: 282.5 g/mol
InChI Key: FWPFFOMRIQIFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecan-8-YL acrylate is an organic compound belonging to the family of acrylates, which are esters formed from acrylic acid and alcohols. Acrylates are known for their versatility and are widely used in the production of polymers due to their highly reactive α,β-unsaturated carboxyl structure . This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties to the resulting polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecan-8-YL acrylate typically involves the esterification of acrylic acid with pentadecan-8-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with pentadecan-8-ol in the presence of a catalyst, with the reaction mixture continuously flowing through a reactor. This approach offers advantages such as improved reaction control, higher yields, and reduced formation of side products .

Chemical Reactions Analysis

Types of Reactions

Pentadecan-8-YL acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymers: Formed through polymerization, used in coatings, adhesives, and other applications.

    Acrylic Acid and Pentadecan-8-ol: Formed through hydrolysis.

Scientific Research Applications

Pentadecan-8-YL acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and biomedical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Pentadecan-8-YL acrylate primarily involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, initiated by free radical initiators, leading to the formation of a polymer chain. The long alkyl chain of this compound imparts hydrophobic properties to the resulting polymer, making it suitable for applications requiring water resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecan-8-YL acrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and flexibility to the resulting polymers. This makes it particularly suitable for applications requiring water resistance and durability .

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

pentadecan-8-yl prop-2-enoate

InChI

InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(20-18(19)6-3)16-14-12-10-8-5-2/h6,17H,3-5,7-16H2,1-2H3

InChI Key

FWPFFOMRIQIFAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)OC(=O)C=C

Origin of Product

United States

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